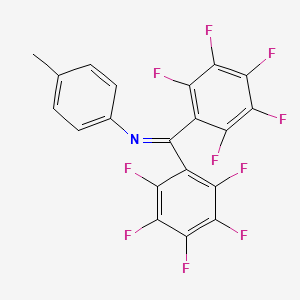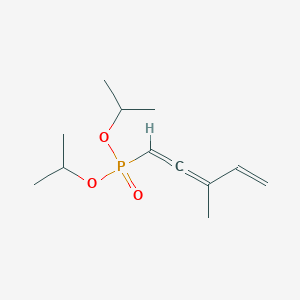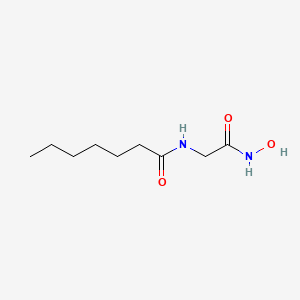
2-Heptanamidoacetohydroxamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanamidoacetohydroxamic acid is a compound that belongs to the class of hydroxamic acids Hydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes This compound is characterized by the presence of a heptanamide group attached to an acetohydroxamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanamidoacetohydroxamic acid typically involves the reaction of heptanoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate heptanoyl hydroxylamine, which is then acetylated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Heptanamidoacetohydroxamic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can yield amines or hydroxylamines.
Substitution: Nucleophilic substitution reactions can occur at the amide or hydroxamic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitroso derivatives
Reduction: Amines or hydroxylamines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
2-Heptanamidoacetohydroxamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Acts as an inhibitor of metalloproteinases and other enzymes.
Medicine: Potential therapeutic agent for treating diseases involving metal ion dysregulation.
Industry: Utilized in the development of anti-corrosive agents and as a chelating agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Heptanamidoacetohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid moiety binds to metal ions, forming stable complexes that can interfere with the catalytic activity of metalloenzymes. This inhibition can affect various molecular targets and pathways, including:
Matrix metalloproteinases (MMPs): Inhibition of MMPs can prevent the degradation of extracellular matrix components.
Histone deacetylases (HDACs): Inhibition of HDACs can lead to changes in gene expression and potential therapeutic effects in cancer treatment.
Comparison with Similar Compounds
2-Heptanamidoacetohydroxamic acid can be compared with other hydroxamic acids, such as:
N-Hydroxybenzamide: Known for its use as an HDAC inhibitor.
Deferoxamine: Used as a chelating agent for treating iron overload.
Suberoylanilide hydroxamic acid (SAHA): A well-known HDAC inhibitor used in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a heptanamide group with an acetohydroxamic acid moiety. This unique combination allows it to exhibit distinct chemical properties and biological activities compared to other hydroxamic acids.
Properties
CAS No. |
73912-92-2 |
|---|---|
Molecular Formula |
C9H18N2O3 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-[2-(hydroxyamino)-2-oxoethyl]heptanamide |
InChI |
InChI=1S/C9H18N2O3/c1-2-3-4-5-6-8(12)10-7-9(13)11-14/h14H,2-7H2,1H3,(H,10,12)(H,11,13) |
InChI Key |
CBNIISYNZBYPTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


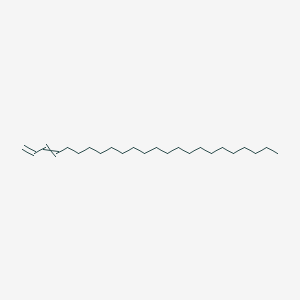




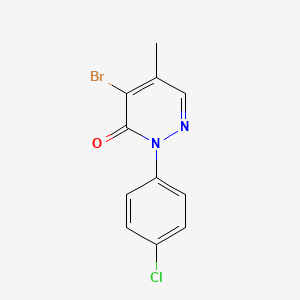
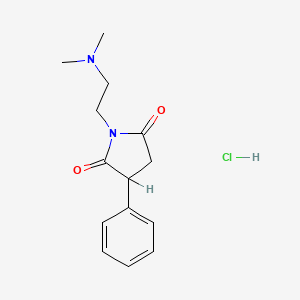
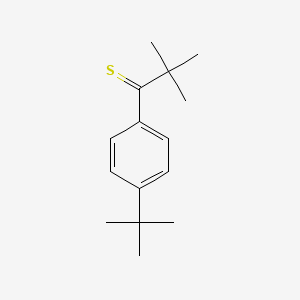
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
